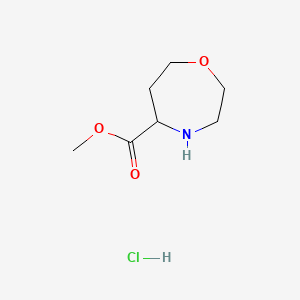
2,4-Dibromo-3,5-difluorobenzenesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromo-3,5-difluorobenzenesulfonyl chloride is an organic compound that belongs to the class of aryl sulfonyl chlorides. It is characterized by the presence of two bromine atoms, two fluorine atoms, and a sulfonyl chloride group attached to a benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3,5-difluorobenzenesulfonyl chloride typically involves the sulfonylation of 2,4-dibromo-3,5-difluorobenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) as sulfonylating agents. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and are conducted at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human intervention, reducing the risk of exposure to hazardous chemicals.
化学反应分析
Types of Reactions: 2,4-Dibromo-3,5-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidative cleavage of the sulfonyl chloride group can be achieved using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Potassium permanganate (KMnO4)
Major Products Formed:
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
科学研究应用
2,4-Dibromo-3,5-difluorobenzenesulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the development of novel therapeutic agents, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.
作用机制
The mechanism of action of 2,4-Dibromo-3,5-difluorobenzenesulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide, sulfonate ester, or sulfonothioate linkages with amines, alcohols, and thiols, respectively. This reactivity is exploited in various chemical synthesis and modification processes.
相似化合物的比较
- 2,4-Difluorobenzenesulfonyl chloride
- 3,5-Difluorobenzenesulfonyl chloride
- 4-Bromo-2,5-difluorobenzenesulfonyl chloride
Comparison: 2,4-Dibromo-3,5-difluorobenzenesulfonyl chloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. Compared to 2,4-difluorobenzenesulfonyl chloride and 3,5-difluorobenzenesulfonyl chloride, the dibromo derivative exhibits higher reactivity and selectivity in substitution reactions. The presence of bromine atoms also enhances the compound’s ability to participate in halogen bonding interactions, making it a valuable building block in supramolecular chemistry.
属性
分子式 |
C6HBr2ClF2O2S |
|---|---|
分子量 |
370.39 g/mol |
IUPAC 名称 |
2,4-dibromo-3,5-difluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C6HBr2ClF2O2S/c7-4-2(10)1-3(14(9,12)13)5(8)6(4)11/h1H |
InChI 键 |
RVOLZARDNZBKJB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1S(=O)(=O)Cl)Br)F)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Methyl-1-(1-phenylvinyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13911174.png)



![Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate](/img/structure/B13911203.png)





![7-Methyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B13911255.png)

